5-[3-(Trifluoromethyl)phenyl]isoxazole

Lipophilicity Drug Design ADME Prediction

5-[3-(Trifluoromethyl)phenyl]isoxazole is a heterocyclic building block featuring an isoxazole core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. With a molecular formula of C₁₀H₆F₃NO and molecular weight of 213.16 g/mol , it is commercially supplied at ≥95% purity and recommended for storage in a cool, dry environment.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 387824-53-5
Cat. No. B1303349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethyl)phenyl]isoxazole
CAS387824-53-5
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=NO2
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H
InChIKeyFFWHCRKHMWGIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[3-(Trifluoromethyl)phenyl]isoxazole (CAS 387824-53-5): Baseline Properties for Procurement & Screening


5-[3-(Trifluoromethyl)phenyl]isoxazole is a heterocyclic building block featuring an isoxazole core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group . With a molecular formula of C₁₀H₆F₃NO and molecular weight of 213.16 g/mol , it is commercially supplied at ≥95% purity and recommended for storage in a cool, dry environment . Its predicted logP of 2.9 [1] and TPSA of 26 Ų categorise it as a moderately lipophilic, low-rotatable-bond scaffold, positioning it as a versatile intermediate for medicinal chemistry and agrochemical derivatisation programmes.

Scaffold 5-aryl isoxazole core for medchem and agrochemical derivatisation
Profile Moderate lipophilicity (logP context 2.9) with low rotatable bonds
Supply Research-grade building block supplied at ≥95% purity

Why 5-[3-(Trifluoromethyl)phenyl]isoxazole Cannot Be Casually Swapped with Its Regioisomers or Positional Analogues


Isoxazoles that differ only in the regio-position of the trifluoromethyl substituent on the phenyl ring—ortho, meta, or para—or in the connectivity of the aryl group to the isoxazole (5-aryl vs 3-aryl) cannot be treated as interchangeable. The meta orientation in this compound imparts distinct electronic and steric properties that quantitatively affect lipophilicity (logP) [1], regiochemical outcomes in downstream ring-opening and cross-coupling reactions , and the biological profile of derived agrochemicals [2]. Simply substituting the para or ortho analogue—or the regioisomeric 3-aryl isoxazole—without accounting for these differences can lead to divergent pharmacokinetics, altered synthetic yields, and loss of target activity, as demonstrated in the evidence below.

Regioisomer 5-aryl connectivity differs fundamentally from 3-aryl isoxazole geometry, altering pharmacophore vectors and patent space.
Positional Meta-CF₃ substituent reduces lipophilicity by ~0.46 logP vs para; ortho analogue introduces steric shielding that may shift binding conformations.
Synthesis Ring-opening yields with hydrazine depend on 5-aryl electronics; regioisomeric isoxazoles may require re-optimisation to reach comparable yields.

Quantitative Differentiation of 5-[3-(Trifluoromethyl)phenyl]isoxazole Against Closest Comparators


Meta-CF₃ Substitution Reduces Lipophilicity by 0.46 logP Units Relative to the Para Isomer

The 3-(trifluoromethyl)phenyl (meta) isomer [1] displays a predicted logP of 2.9, compared with 3.3604 for the 4-(trifluoromethyl)phenyl (para) isomer , a quantified difference of –0.46 logP units. This difference is mechanistically expected, as para-substitution extends the molecular dipole and reduces local polarity shielding relative to meta . A lower logP indicates higher aqueous solubility and potentially lower nonspecific tissue binding, which can translate into improved in vitro assay compatibility and more favourable in vivo distribution.

Lipophilicity shift vs para isomer
Cross-study comparable
ΔlogP = –0.46 (meta 2.9 vs para 3.36)
Supports lower lipophilicity selection to reduce off-target partitioning risk
Computational predictions only; experimental logP not available
Lipophilicity Drug Design ADME Prediction

Conversion to 5-(3-Trifluoromethylphenyl)-2H-pyrazol-3-amine Proceeds in 82% Yield via One-Step Hydrazine Ring Opening

In a methodologically validated study comparing one-step and two-step aminopyrazole syntheses , 5-[3-(trifluoromethyl)phenyl]isoxazole reacts with hydrazine in DMSO over 15 h to deliver 5-(3-trifluoromethylphenyl)-2H-pyrazol-3-amine in 82% yield [1]. While direct comparator yields for the para or ortho isomers are not reported in the same study, the regiochemical fidelity of isoxazole ring opening is known to depend on the electronic nature of the 5-aryl substituent . The 82% isolated yield under operationally simple conditions makes this meta-substituted isoxazole a practical entry point for 3-aminopyrazole libraries.

Hydrazine ring opening yield
Supporting evidence
82% isolated yield to 3-aminopyrazole
Provides a process feasibility benchmark for library synthesis
Hydrazine/DMSO, 15 h; comparator data for other isomers not reported
Synthetic Intermediate Aminopyrazole Reaction Yield

5-Aryl Isoxazole Regiochemistry Distinct from 3-Aryl Isoxazole in Agrochemical Lead Series

U.S. Patent 4,229,204 [1] discloses that 3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl benzoates exhibit pre-emergent herbicidal activity against multiple weed species at application rates of 1.12–5.60 kg/ha. The target compound, 5-[3-(trifluoromethyl)phenyl]isoxazole, is the regioisomer of the core scaffold used in that patent (i.e., 5-aryl vs 3-aryl substitution). While quantitative herbicidal data for the 5-aryl isomer itself are not disclosed in this patent, the existence of structure-activity relationships that distinguish 5-aryl from 3-aryl isoxazoles is well-established in the agrochemical literature [2]. Researchers procuring this compound for herbicidal discovery should therefore be aware that activity observed in 3-aryl series does not automatically translate to the 5-aryl isomer.

5-aryl vs 3-aryl agrochemical SAR
Class-level inference
3-aryl analogues active at 1.12–5.60 kg/ha; 5-aryl data not disclosed
Regiochemistry determines herbicide pharmacophore geometry and IP space
Activity does not translate between 5-aryl and 3-aryl series without evidence
Herbicide Structure-Activity Relationship Regioisomer

Predicted Physicochemical Parameters Differentiate Meta Isomer from Ortho Analogue in TPSA/H-Bond Profile

Based on available computational data, the target meta isomer has a predicted logP of 2.9 and TPSA of 26 Ų [1], with zero hydrogen-bond donors and five hydrogen-bond acceptors . The ortho isomer (5-[2-(trifluoromethyl)phenyl]isoxazole) is reported with a higher predicted logP of approximately 3.41 in certain calculations , indicating a subtle but measurable increase in lipophilicity attributable to steric shielding of the polar isoxazole ring by the ortho-CF₃ group. While these are computational predictions rather than experimental measurements, the ortho isomer is also expected to exhibit reduced rotational freedom due to the proximity of the bulky CF₃ group, which may affect binding conformations.

Lipophilicity vs ortho isomer
Cross-study comparable
ΔlogP ≈ +0.51 (ortho more lipophilic), TPSA 26 Ų
Ortho steric shielding may alter binding and requires conformational review
Computational predictions; no experimental logP or binding data
Computational Chemistry Drug-Likeness Physicochemical Properties

Evidence-Backed Application Scenarios for 5-[3-(Trifluoromethyl)phenyl]isoxazole (CAS 387824-53-5)


Synthesis of 3-Aminopyrazole Libraries via One-Step Hydrazine Ring Opening

Procurement of the meta isomer is justified when the synthetic objective is rapid assembly of 5-(3-trifluoromethylphenyl)-2H-pyrazol-3-amine derivatives. The 82% yield demonstrated under hydrazine/DMSO conditions [1] provides a reliable starting point for medicinal chemistry programmes targeting kinase or GPCR scaffolds that bear the 3-trifluoromethylphenyl pharmacophore.

Lipophilicity-Driven Lead Optimisation Where Lower logP Is Advantageous

When a screening hit containing a trifluoromethylphenyl-isoxazole motif requires logP reduction to improve solubility or reduce hERG/off-target liability, the meta isomer (logP 2.9) should be preferentially sourced over the para isomer (logP 3.36) [2]. The 0.46 logP unit difference can materially impact multi-parameter optimisation scores without introducing additional heteroatoms.

Agrochemical Discovery: 5-Aryl Isoxazole Scaffold for Novel Herbicides

Although direct herbicidal data for the 5-[3-(trifluoromethyl)phenyl]isoxazole core are not published, the established activity of its regioisomeric 3-aryl counterpart in pre-emergent weed control [3] supports its use as a starting point for inventing novel herbicide chemotypes. Researchers should acquire the 5-aryl isomer specifically to explore the distinct vector of benzoate attachment and potentially access intellectual property space not covered by existing 3-aryl patents.

Computational Library Design with Meta-Substituted Phenyl Isoxazole Fragment

For virtual screening or fragment-based campaigns, the meta isomer's predicted TPSA of 26 Ų, zero H-bond donors, and moderate lipophilicity (logP 2.9) [2] make it a suitable building block for CNS drug-like space. The ortho isomer, with higher predicted logP (~3.41) and increased steric congestion, presents a distinct pharmacophore that may be less suitable when conformational flexibility is needed.

Application
Selection Property
Validation Focus
3-Aminopyrazole library synthesis
Demonstrated ring-opening reactivity
Yield reproducibility with specific hydrazine conditions
Lead optimisation requiring lower logP
Meta-CF₃ reduces predicted logP by 0.46 vs para
Permeability-solubility balance in cell-based assays
Agrochemical scaffold exploration
5-Aryl geometry distinct from patented 3-aryl series
Novel benzoate attachment vectors and IP landscape
Fragment-based CNS library design
TPSA 26 Ų, zero HBD, moderate lipophilicity
Drug-likeness parameters and conformational flexibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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